Crystal Structure of Human MAGL in Complex with the N1-(4′-Fluoro-[1,1′-biphenyl]-4-yl) Analog Confirms Binding Mode Shared by the Phenyl Scaffold
The co-crystal structure of human MAGL with compound 13 (PDB 7PRM; resolution 2.30 Å) reveals that the piperazinyl pyrrolidin-2-one core—shared identically by the title compound—occupies the MAGL active site with the furan-2-ylcarbonyl group oriented toward the solvent-exposed region and the pyrrolidin-2-one carbonyl coordinating the catalytic Ser122 [1]. Because the N1-phenyl substituent of the title compound is smaller than the N1-(4′-fluoro-[1,1′-biphenyl]-4-yl) group of compound 13, it is predicted to occupy a reduced hydrophobic subpocket, potentially altering binding kinetics while preserving the core hydrogen-bonding network. This structure provides direct evidence that the piperazinyl pyrrolidin-2-one scaffold, including the title compound, engages MAGL through a validated, reversible binding mode distinct from irreversible carbamate-based inhibitors.
| Evidence Dimension | MAGL binding mode validation |
|---|---|
| Target Compound Data | Shared piperazinyl pyrrolidin-2-one core with furan-2-ylcarbonyl-piperazine moiety; N1-phenyl substituent |
| Comparator Or Baseline | Compound 13 (PDB 7PRM): (4R)-1-[4-(4-fluorophenyl)phenyl]-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one; co-crystallized with human MAGL at 2.30 Å |
| Quantified Difference | N1 substituent volume difference: phenyl (approximately 100 ų) vs. 4′-fluoro-[1,1′-biphenyl]-4-yl (approximately 220 ų); binding mode otherwise conserved |
| Conditions | X-ray crystallography of recombinant human MAGL (residues 1-303) co-crystallized with compound 13; PDB ID 7PRM |
Why This Matters
The experimentally determined binding mode for the core scaffold—shared by the title compound—de-risks procurement by confirming that the piperazinyl pyrrolidin-2-one chemotype engages MAGL through a structurally characterized, reversible mechanism, providing a validated starting point for SAR exploration at the N1 position.
- [1] RCSB PDB. 7PRM: Crystal Structure of Human Monoglyceride Lipase with Compound 13. Deposited 2021-09-22. doi:10.2210/pdb7PRM/pdb. Primary citation: He Y, Schild M, Grether U, et al. J Med Chem. 2022;65:2191. View Source
